molecular formula C23H30N4O3 B2415512 N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide CAS No. 1049571-71-2

N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide

Cat. No.: B2415512
CAS No.: 1049571-71-2
M. Wt: 410.518
InChI Key: YYPHSTWNYOCKPD-UHFFFAOYSA-N
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Description

N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N'-(1-phenylethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3/c1-18(19-6-4-3-5-7-19)25-23(29)22(28)24-12-13-26-14-16-27(17-15-26)20-8-10-21(30-2)11-9-20/h3-11,18H,12-17H2,1-2H3,(H,24,28)(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPHSTWNYOCKPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 4-methoxyphenylpiperazine with an appropriate ethylating agent to introduce the ethyl group. This intermediate is then reacted with oxalyl chloride to form the oxalamide structure. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The use of automated systems and stringent quality control measures ensures the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxalamide group would produce amines .

Scientific Research Applications

N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The methoxyphenyl and phenylethyl groups may enhance the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)piperazine (mCPP)
  • 1-(3-trifluoromethylphenyl)piperazine (TFMPP)
  • 4-(3-methoxyphenyl)piperazin-1-yl derivatives

Uniqueness

N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetics, binding affinities, and therapeutic potentials .

Biological Activity

N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide is a synthetic compound that belongs to the class of piperazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly in relation to neurological disorders. The following sections provide an in-depth analysis of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups:

  • Piperazine moiety : A six-membered ring containing two nitrogen atoms, known for its diverse biological activities.
  • 4-Methoxyphenyl group : This substituent is thought to enhance lipophilicity and bioavailability.
  • Oxalamide functional group : Contributes to the compound's ability to interact with biological targets.
PropertyValue
Molecular FormulaC20H26N4O3
Molecular Weight370.45 g/mol
CAS Number1049569-67-6

Pharmacological Potential

Research indicates that compounds similar to this compound may exhibit significant pharmacological effects:

  • Antipsychotic Activity : The structural similarity to known antipsychotic agents suggests potential efficacy in treating schizophrenia and related disorders. The piperazine ring is often associated with modulation of neurotransmitter systems, particularly serotonin (5-HT) and dopamine pathways .
  • Anxiolytic Effects : Some studies have highlighted the anxiolytic properties of piperazine derivatives, which may extend to this compound due to its structural characteristics .
  • Neuroprotective Effects : The presence of the methoxy group may enhance neuroprotective effects, potentially making it a candidate for treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications for therapeutic use:

  • Study on WAY 100635 : This compound, structurally related to this compound, was shown to be a potent antagonist at the 5-HT1A receptor. It increased neuronal firing rates in specific brain regions, indicating potential pathways for treating mood disorders .
  • Comparative Analysis : A comparative study of various piperazine derivatives revealed that modifications at the phenyl ring significantly affected receptor binding affinities and biological activities. This underscores the importance of structural modifications in enhancing therapeutic efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by several factors:

  • Substituent Effects : The position and nature of substituents on the piperazine ring can dramatically affect receptor interactions and pharmacokinetic properties.
  • Lipophilicity : The introduction of methoxy groups increases lipophilicity, which can improve membrane permeability and bioavailability.

Q & A

Basic: What are the key considerations for synthesizing this oxalamide derivative with high purity?

The synthesis of N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide requires multi-step reactions under controlled conditions. Key steps include:

  • Coupling reactions : Amide bond formation between the piperazine-ethylamine and phenylethylamine precursors using carbodiimides (e.g., DCC) or activating agents (e.g., HOBt) to minimize side products .
  • Temperature control : Reactions often proceed at 0–25°C to prevent thermal degradation of intermediates .
  • Solvent selection : Anhydrous dichloromethane or tetrahydrofuran (THF) is preferred to avoid hydrolysis of reactive intermediates .
  • Purification : Chromatography (HPLC or column) and recrystallization are critical for achieving >95% purity, confirmed via NMR and mass spectrometry .

Basic: How is the molecular structure characterized in research settings?

Structural elucidation employs:

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methoxy group at δ 3.7–3.8 ppm, piperazine protons at δ 2.5–3.2 ppm) .
  • X-ray crystallography : Resolves spatial arrangements, such as the equatorial conformation of the piperazine ring and planar oxalamide linkage .
  • Computational modeling : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and binding conformations to biological targets .

Basic: What preliminary biological activities have been reported?

  • Receptor modulation : Exhibits affinity for serotonin (5-HT₁A) and dopamine D₂ receptors (IC₅₀ = 120–350 nM), suggesting potential in neuropsychiatric disorders .
  • Enzyme inhibition : Inhibits RSK2 kinase (IC₅₀ = 1.2 µM) in cancer cell lines, linked to reduced proliferation in MDA-MB-231 cells .
  • Anti-inflammatory activity : Suppresses COX-2 expression by 40–60% in LPS-stimulated macrophages at 10 µM .

Advanced: What experimental strategies analyze its interaction with serotonin receptors?

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized 5-HT₁A receptors, revealing a KD of ~200 nM .
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) to distinguish entropic vs. enthalpic binding contributions .
  • Molecular docking : Uses AutoDock Vina to predict binding poses in the receptor’s orthosteric site, validated via mutagenesis (e.g., Ser159Ala reduces affinity by 5-fold) .

Advanced: How can researchers optimize its pharmacokinetic profile for CNS bioavailability?

  • LogP adjustments : Introducing polar groups (e.g., hydroxyl) reduces logP from 3.8 to 2.5, enhancing blood-brain barrier permeability .
  • Prodrug design : Esterification of the oxalamide moiety improves metabolic stability in liver microsomes (t₁/₂ increased from 15 to 90 min) .
  • In vivo PET imaging : Radiolabeled analogs (e.g., ¹⁸F derivatives) track brain uptake in rodent models .

Advanced: How to resolve contradictions in efficacy across in vitro models?

Contradictions (e.g., IC₅₀ variability in cancer vs. neuronal cells) may arise from:

  • Cell line specificity : MDA-MB-231 (high RSK2 expression) vs. SH-SY5Y (low RSK2) .
  • Assay conditions : ATP concentrations in kinase assays (10 µM vs. 100 µM) alter inhibition potency .
    Resolution strategies :
  • Orthogonal assays : Combine Western blot (target engagement) with cell viability (MTT) to confirm mechanism .
  • Meta-analysis : Pool data from ≥3 independent studies to identify outliers and establish consensus IC₅₀ values .

Advanced: What structural modifications enhance target selectivity?

  • Piperazine substitution : Replacing 4-methoxyphenyl with 2-fluorophenyl improves 5-HT₁A selectivity (10-fold over D₂) .
  • Oxalamide linker variation : Introducing methyl groups reduces off-target binding to hERG channels (IC₅₀ > 10 µM) .
  • Phenylethyl group optimization : Cyclization to a tetralin moiety enhances metabolic stability while retaining affinity .

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